molecular formula C12H9Cl3N2O B2958094 5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde CAS No. 882223-97-4

5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde

Cat. No.: B2958094
CAS No.: 882223-97-4
M. Wt: 303.57
InChI Key: BBNMZAQSIMQOMB-UHFFFAOYSA-N
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Description

The compound “5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde” is a chemical compound with a linear formula of C15H8Cl3NO2 . It is a solid in physical form .


Synthesis Analysis

The synthesis of this compound could involve various chemical reactions. For instance, the protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2 .


Chemical Reactions Analysis

The compound could be involved in various chemical reactions. For instance, it could participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 340.59 . It is a solid in physical form .

Scientific Research Applications

Synthesis and Molecular Structures

Reduced Bipyrazoles Synthesis : This compound serves as a precursor in the synthesis of reduced bipyrazoles, through reactions with N-benzylmethylamine and a range of acetophenones, leading to various derivatives with potential supramolecular assembly applications. The molecular structures and supramolecular assembly of these derivatives have been extensively studied, showcasing their potential in developing new materials with unique properties (Cuartas et al., 2017).

Conversion to Aryloxy Derivatives : Under basic conditions, the compound reacts with phenols to yield 5-aryloxy derivatives. These derivatives, after undergoing cyclocondensation reactions, form N-acetylated reduced bipyrazoles, revealing a method for creating structurally diverse bipyrazoles with different functional groups (Kumar et al., 2019).

Chemical Reactions and Characterization

Sonogashira-Type Reactions : The compound has been used in Sonogashira-type cross-coupling reactions with various alkynes to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were further transformed into pyrazolo[4,3-c]pyridines, highlighting its versatility in synthesizing complex heterocyclic structures (Vilkauskaitė et al., 2011).

Knoevenagel Condensation Reactions : It has also been involved in Knoevenagel condensation reactions, demonstrating its reactivity towards the formation of conjugated systems which are crucial in the development of organic electronic materials (Hangarge et al., 2002).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for this compound could involve its use in the synthesis of chiral drug intermediates. Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Mechanism of Action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

Based on the known activities of similar indole derivatives , it can be hypothesized that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may impact a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O/c1-7-9(6-18)12(15)17(16-7)5-8-10(13)3-2-4-11(8)14/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMZAQSIMQOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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